molecular formula C13H12BClN2O3 B11835032 (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid CAS No. 832694-87-8

(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid

Katalognummer: B11835032
CAS-Nummer: 832694-87-8
Molekulargewicht: 290.51 g/mol
InChI-Schlüssel: YLKFFDKPNONIKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3-chlorophenyl)carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid typically involves the following steps:

    Formation of the (3-Chlorophenyl)carbamoyl Intermediate: This step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the (3-chlorophenyl)carbamoyl intermediate.

    Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The (3-chlorophenyl)carbamoyl group can also interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid is unique due to the presence of both the boronic acid and (3-chlorophenyl)carbamoyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for diverse applications in chemistry, biology, and medicine .

Eigenschaften

CAS-Nummer

832694-87-8

Molekularformel

C13H12BClN2O3

Molekulargewicht

290.51 g/mol

IUPAC-Name

[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid

InChI

InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18)

InChI-Schlüssel

YLKFFDKPNONIKG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.